4-(1-benzylpiperidine-3-carbonyl)thiomorpholine
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Overview
Description
4-(1-benzylpiperidine-3-carbonyl)thiomorpholine is a complex organic compound that features a piperidine ring substituted with a benzyl group and a thiomorpholine moiety
Preparation Methods
The synthesis of 4-(1-benzylpiperidine-3-carbonyl)thiomorpholine typically involves multi-step organic reactions. One common synthetic route starts with the preparation of 1-benzylpiperidine, which can be achieved through the catalytic hydrogenation of 4-benzylpyridine . The next step involves the acylation of 1-benzylpiperidine with a suitable acylating agent to introduce the carbonyl group. Finally, the thiomorpholine ring is introduced through a cyclization reaction under specific conditions .
Chemical Reactions Analysis
4-(1-benzylpiperidine-3-carbonyl)thiomorpholine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the corresponding reduced products.
Scientific Research Applications
4-(1-benzylpiperidine-3-carbonyl)thiomorpholine has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-(1-benzylpiperidine-3-carbonyl)thiomorpholine involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved are subjects of ongoing research .
Comparison with Similar Compounds
4-(1-benzylpiperidine-3-carbonyl)thiomorpholine can be compared with other piperidine derivatives, such as:
4-Benzylpiperidine: This compound is structurally similar but lacks the thiomorpholine moiety.
Piperidinones: These compounds contain a piperidine ring with a carbonyl group and are used in various pharmaceutical applications.
Spiropiperidines: These are piperidine derivatives with a spirocyclic structure, often studied for their unique chemical and biological properties.
The uniqueness of this compound lies in its combination of a piperidine ring, a benzyl group, and a thiomorpholine moiety, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
(1-benzylpiperidin-3-yl)-thiomorpholin-4-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2OS/c20-17(19-9-11-21-12-10-19)16-7-4-8-18(14-16)13-15-5-2-1-3-6-15/h1-3,5-6,16H,4,7-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMXOQQBQPWSGBS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC2=CC=CC=C2)C(=O)N3CCSCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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